molecular formula C16H21N3O2S B360292 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide CAS No. 903197-50-2

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide

Cat. No.: B360292
CAS No.: 903197-50-2
M. Wt: 319.4g/mol
InChI Key: VVADUDMEGWBKLM-UHFFFAOYSA-N
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Description

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide is a complex organic compound with the molecular formula C16H21N3O2S and a molecular weight of 319.4 g/mol This compound is characterized by its unique thieno[2,3-c]pyran structure, which is a fused ring system containing sulfur and oxygen atoms

Preparation Methods

The synthesis of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyran Ring: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyran ring system.

    Introduction of the Piperidine Moiety:

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include bases, acids, and catalysts such as piperidine, triethylamine, and various metal catalysts . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s unique thieno[2,3-c]pyran structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

    Biological Research: The compound can be used as a tool in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide can be compared with other similar compounds, such as:

    N-(3-Cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N’-(2-hydroxyethyl)ethanediamide: This compound has a similar thieno[2,3-c]pyran structure but differs in the functional groups attached to the ring system.

    N-(3-Cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)decanamide: This compound also shares the thieno[2,3-c]pyran core but has different substituents, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

903197-50-2

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4g/mol

IUPAC Name

N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C16H21N3O2S/c1-16(2)8-11-12(9-17)14(22-13(11)10-21-16)18-15(20)19-6-4-3-5-7-19/h3-8,10H2,1-2H3,(H,18,20)

InChI Key

VVADUDMEGWBKLM-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)N3CCCCC3)C

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)N3CCCCC3)C

Origin of Product

United States

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